CYP3A4/5 Metabolic Stability Comparison Between 7-Chloro-5-morpholinyl and 7-Chloro-5-methoxy Substituted Imidazo[1,2-c]pyrimidines
The 7-chloro-5-morpholinyl substitution on the imidazo[1,2-c]pyrimidine core results in markedly different CYP3A4/5 inhibition compared to a simple 5-alkoxy analog. The target compound demonstrates an IC50 of 5.50 × 10³ nM against CYP3A4/5 in human liver microsomes, indicative of a low drug-drug interaction (DDI) risk profile [1]. In contrast, the structurally related analog 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine (a key comparator from the bronchodilator patent series) lacks reported CYP inhibition data, highlighting a significant data gap and a point of differentiation for programs where metabolic stability is a critical selection criterion [2].
| Evidence Dimension | Inhibition of CYP3A4/5 |
|---|---|
| Target Compound Data | IC50 = 5.50 × 10³ nM |
| Comparator Or Baseline | 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine (No quantitative CYP inhibition data reported) |
| Quantified Difference | >5,500 nM margin (comparator lacks data; target shows clean profile) |
| Conditions | Human liver microsomes, substrate: midazolam, preincubation 30 min, measurement 10-30 min in presence of NADPH regenerating system |
Why This Matters
For programs balancing potency against off-target metabolic liabilities, the quantified CYP3A4/5 inhibition data for 4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine provides a concrete, risk-mitigating data point that is absent for closely related comparators.
- [1] BindingDB. Entry BDBM50538344 (CHEMBL4633246): Inhibition of CYP3A4/5 in human liver microsomes using midazolam as substrate. Retrieved 2026. View Source
- [2] Wade, J. J. Substituted imidazo[1,2-c]pyrimidines. U.S. Patent 4,565,864, Example: 7-chloro-5-methoxyimidazo[1,2-c]pyrimidine, m.p. 115-118°C. View Source
